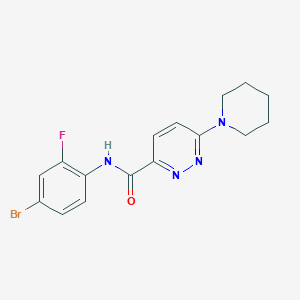

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as BFPYPC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. BFPYPC belongs to the class of pyridazine derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Scientific Research Applications

Antiviral Applications

One review discusses the broad scope of antiviral drug discovery, including compounds with structural elements similar to N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. These compounds, particularly those related to pyrazine derivatives, have shown relevance in the development of strategies for treating viral infections, including hemorrhagic fever and dengue fever. Such research underscores the potential of structurally related compounds in antiviral therapy (De Clercq, 2009).

Neurotransmitter Receptor Research

Research on compounds with piperidinyl and pyrazine components has explored their interactions with neurotransmitter receptors. For instance, noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within certain indole derivatives highlight the importance of such structures in neurological applications. This could imply potential research avenues for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in the context of neurological disorders or as a part of neuropharmacological studies (Perregaard et al., 1992).

Anticancer Activity

The synthesis and evaluation of compounds for potential anticancer applications, particularly those targeting specific receptors or enzymes involved in cancer cell proliferation and survival, have been a significant area of interest. Compounds structurally related to N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide could be investigated for their efficacy in inhibiting cancer cell growth or as radiotracers in imaging studies to assess tumor progression or response to therapy (Silvers et al., 2016).

properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPFESMGGXONCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-(2-methoxyethyl)isoxazole-3-carboxamide](/img/structure/B2407995.png)

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)

![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)

![3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2408005.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2408008.png)